molecular formula C16H19N3OS B11011404 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Cat. No.: B11011404
M. Wt: 301.4 g/mol
InChI Key: MPDCZHTYUOFBQB-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a cyclobutyl group and a phenylbutanamide moiety, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is unique due to its specific structural features, including the cyclobutyl and phenylbutanamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

InChI

InChI=1S/C16H19N3OS/c20-14(11-4-8-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-9-5-10-13/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20)

InChI Key

MPDCZHTYUOFBQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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